C-terminal fragment LL-37 is a significant antimicrobial peptide derived from the human cathelicidin precursor protein hCAP-18. This peptide plays a crucial role in the innate immune response, exhibiting broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. The peptide is composed of 37 amino acids, with a net positive charge that contributes to its interaction with microbial membranes and its subsequent antimicrobial action.
LL-37 is synthesized primarily in epithelial cells and immune cells such as macrophages and neutrophils. It is stored in cytoplasmic granules and must undergo proteolytic cleavage by enzymes like proteinase 3 or kallikreins to become active. The expression of LL-37 can be induced by pro-inflammatory cytokines and pathogen-associated molecular patterns, allowing for rapid accumulation at infection sites .
LL-37 belongs to the class of host defense peptides known as antimicrobial peptides (AMPs). It is specifically categorized under cathelicidins, which are characterized by their cationic and amphipathic properties. These peptides are integral to the innate immune system, providing a first line of defense against invading pathogens .
The synthesis of LL-37 begins with the transcription of the hCAP-18 gene, followed by translation into a precursor protein. This precursor is then stored in granules within epithelial cells. Upon activation through proteolytic cleavage by specific enzymes, LL-37 is released into the extracellular environment.
The activation process involves:
The peptide's synthesis can be influenced by various factors, including inflammatory signals and microbial presence, which can enhance its expression .
LL-37 has a unique structure characterized by:
The molecular weight of LL-37 is approximately 4.5 kDa. Structural studies reveal that the peptide can form dimers and oligomers under certain conditions, which may enhance its antimicrobial activity against pathogens .
LL-37 interacts with microbial membranes through several mechanisms:
The mechanism of action involves:
The antimicrobial action of LL-37 involves:
LL-37 exhibits minimum inhibitory concentrations ranging from 1 to 10 μM against various Gram-positive and Gram-negative bacteria while showing cytotoxicity toward eukaryotic cells at higher concentrations (13–25 μM) .
Relevant analyses indicate that LL-37 retains its structural integrity and function under physiological conditions, making it a robust candidate for therapeutic applications .
LL-37 has garnered attention for its potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7